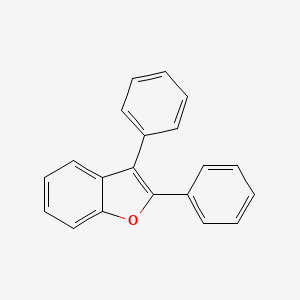

2,3-Diphenylbenzofuran

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2,3-diphenyl-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14O/c1-3-9-15(10-4-1)19-17-13-7-8-14-18(17)21-20(19)16-11-5-2-6-12-16/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPNFMCAOBNNFJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(OC3=CC=CC=C32)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30291601 | |

| Record name | Benzofurans | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30291601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13054-95-0 | |

| Record name | NSC76724 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76724 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzofurans | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30291601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Reaction Mechanisms Governing 2,3 Diphenylbenzofuran Formation

Computational and Theoretical Mechanistic Investigations

Theoretical chemistry provides powerful tools to unravel the intricate details of reaction mechanisms, offering insights into transient species and energy landscapes that are often inaccessible through experimental means alone.

Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States

Density Functional Theory (DFT) has emerged as a versatile method for investigating the electronic structure and energetics of molecules, making it invaluable for studying reaction mechanisms. wikipedia.org DFT calculations are employed to map out potential energy surfaces, identify transition states, and predict the feasibility of various reaction pathways.

In the context of benzofuran (B130515) synthesis, DFT studies have been instrumental in rationalizing the outcomes of complex reactions. For instance, in cycloaddition reactions, DFT can predict whether a reaction will proceed through a concerted or stepwise mechanism by calculating the activation Gibbs free energies of the transition states for each pathway. pku.edu.cn For multi-step organic reactions, which can involve several transition states and intermediates, DFT helps in determining the most favorable reaction course. osti.gov The accuracy of these predictions is highly dependent on the chosen functional, with hybrid functionals like B3LYP often providing reliable results for the energetics of reaction mechanisms. nih.gov

A study on the Diels-Alder addition of cyclopropenone and 1,3-diphenylisobenzofuran (B146845) utilized DFT to analyze the exo and endo isomers and model the transition states. ic.ac.uk The calculations revealed that the exo isomer is more stable, a finding attributed to an intramolecular interaction between the carbonyl carbon and the bridging oxygen atom. ic.ac.uk

Table 1: Comparison of Calculated Properties for Exo and Endo Adducts in Diels-Alder Reaction ic.ac.uk

| Property | Exo Adduct | Endo Adduct |

| Heat of Formation (kCal/mol) | 83.02 | 85.35 |

| Distance (C=O...O) | 2.604 Å (PM3) / 2.54 Å (X-ray) | - |

| Angle (O...C=O) | 124° (PM3) / 121° (X-ray) | - |

Ab-Initio Calculations for Predicting Reactivity and Regioselectivity

Ab-initio calculations, which are based on first principles of quantum mechanics without empirical parameters, provide a high level of theoretical accuracy. rsc.orgsci-hub.se These methods are crucial for predicting the reactivity of different starting materials and the regioselectivity of the resulting products.

For instance, in the synthesis of fused heterocycles, ab-initio calculations using the B3LYP hybrid functional with a 6-311++G(d,p) basis set have been used to confirm the regioselectivity of cyclocondensation reactions. nih.gov These theoretical studies found that the final product is determined by the initial addition of the most electron-dense nitrogen atom of the binucleophile to the activated double bond. nih.gov The accuracy of ab-initio predictions relies on the careful construction of the molecular model to account for steric and electronic effects. mdpi.com

In the context of radical polymerization, ab-initio methods have been used to predict a consistent set of intrinsic rate coefficients for various secondary reactions, with the accuracy of these predictions benchmarked against experimental data through kinetic Monte Carlo simulations. mdpi.com

Analysis of Electronic Structures and Intramolecular Interactions in Reaction Intermediates

Understanding the electronic structure of reaction intermediates is fundamental to explaining the course of a reaction. Computational methods allow for the detailed analysis of these transient species.

In the Diels-Alder reaction between cyclopropenone and 1,3-diphenylisobenzofuran, analysis of the molecular orbitals revealed that a significant portion of the LUMO in the furan (B31954) derivative is located on the oxygen atom. ic.ac.uk This electronic feature favors the exo addition pathway. ic.ac.uk Such intramolecular interactions can stabilize transition states and influence the stereochemical outcome of the reaction.

Time-dependent DFT (TD-DFT) is a powerful tool for studying the electronic excited states that are crucial in photochemical reactions. mdpi.com The accurate description of these excited states is essential for understanding the mechanisms of photoreactions leading to benzofuran derivatives. mdpi.com

Experimental Mechanistic Studies

While computational studies provide a theoretical framework, experimental investigations are essential to validate proposed mechanisms and characterize reactive intermediates.

Investigation of Radical Mechanisms in Benzofuran Cyclizations

Radical cyclizations offer a powerful route to benzofuran derivatives. These reactions often proceed through a cascade of events initiated by a single-electron transfer (SET). researchgate.net

A method for synthesizing benzofurylethylamine derivatives involves an SET from 2-azaallyl anions to 2-iodo aryl allenyl ethers. researchgate.net This initiates a radical cyclization followed by an intermolecular radical-radical coupling, leading to a rapid increase in molecular complexity. researchgate.net The generation of radical species in these reactions can be supported by techniques like electron paramagnetic resonance (EPR) spectroscopy. nih.gov For example, the reaction of 2-iodophenyl allenyl ethers with heteroatomic compounds in the presence of a strong base generates a phenyl radical, which then cyclizes to form a benzofurylmethyl radical. nih.gov

Another example is the AgNO2-catalyzed radical cyclization of 2-alkynylanisoles, selenium powder, and arylboronic acids to prepare selenated benzofurans. sci-hub.se This method involves the formation of multiple bonds in a single step. sci-hub.se The involvement of radical intermediates in the synthesis of 6-bromo-2,3-diphenyl-benzofuran (B8372420) has been confirmed by ESR spectroscopy.

Characterization of Ionic and Carbocationic Intermediates in Rearrangements

Ionic and carbocationic intermediates play a pivotal role in many rearrangement reactions that lead to the formation of highly substituted benzofurans.

One such reaction involves a charge-accelerated ic.ac.ukic.ac.uk-sigmatropic rearrangement of sulfonium (B1226848) intermediates derived from 2,6-disubstituted phenols and alkynyl sulfoxides. rsc.org This is followed by substituent migration, enabling the synthesis of multiaryl-substituted and fully substituted benzofurans. rsc.org The mechanism is thought to proceed through cationic intermediates, drawing parallels to the Jacobsen rearrangement where alkyl groups migrate on multisubstituted benzenes in the presence of strong acid. rsc.org

In photochemical reactions, the formation of 2-phenylbenzofuran (B156813) can proceed through carbocationic intermediates. acs.orgnih.gov For instance, the photolysis of certain benzoin (B196080) derivatives releases a leaving group to form 2-phenylbenzofuran. acs.orgnih.gov Laser flash photolysis studies have been crucial in identifying transient species, such as triplet states of carbocations, in these photochemical pathways. acs.org

Probing Sigmatropic Rearrangements and Substituent Migration Phenomena

Sigmatropic rearrangements are a class of pericyclic reactions where one sigma (σ) bond is exchanged for another in an intramolecular process, accompanied by a reorganization of the associated π-electron system. wikipedia.org These reactions are fundamental in organic synthesis for their ability to form complex molecular architectures with high regio- and stereoselectivity. numberanalytics.com In the context of benzofuran synthesis, particularly for highly substituted derivatives, these rearrangements offer unique pathways that are often difficult to achieve through conventional methods. rsc.org

A significant advancement in the synthesis of substituted benzofurans involves a charge-accelerated tus.ac.jptus.ac.jp-sigmatropic rearrangement. rsc.orgnih.gov Research has demonstrated that treating 2,6-disubstituted phenols with alkynyl sulfoxides in the presence of trifluoroacetic anhydride (B1165640) (TFAA) initiates an unusual substituent migration to yield highly functionalized benzofurans. rsc.orgtus.ac.jp The reaction proceeds through the formation of a positively charged intermediate, which facilitates a tus.ac.jptus.ac.jp-sigmatropic rearrangement. tus.ac.jp This key step is followed by the migration of a substituent from the ortho position of the phenol (B47542) to an adjacent position on the ring. tus.ac.jp This process has been shown to be effective for the migration of various groups, including alkyl, phenyl, and bromo substituents. rsc.org

The versatility of this method allows for the synthesis of multiaryl-substituted and even fully substituted benzofurans from readily available starting materials. rsc.orgnih.gov The migration of the substituent is driven by the formation of cationic intermediates, a phenomenon that has been studied for its utility in preparing highly substituted aromatic compounds. rsc.org For instance, the reaction of 2,6-diphenylphenol (B49740) with an alkynyl sulfoxide (B87167) yields a 4,7-diphenylbenzofuran through the migration of a phenyl group. rsc.org Similarly, 2,6-dibromophenol (B46663) can be converted to a 4,7-dibromobenzofuran (B2863226) via bromo migration. rsc.org

Another important class of sigmatropic reactions relevant to syntheses involving heteroatoms are tus.ac.jplookchem.com-sigmatropic rearrangements. wikipedia.org These include the tus.ac.jplookchem.com-Wittig rearrangement of allyl ethers and the Mislow-Evans rearrangement of allylic sulfoxides, which proceed through a five-membered cyclic transition state to form new carbon-carbon or carbon-oxygen bonds. wikipedia.orgorganic-chemistry.org These reactions highlight the diverse utility of sigmatropic shifts in manipulating complex molecular structures. organic-chemistry.org

Table 1: Synthesis of Highly Substituted Benzofurans via Sigmatropic Rearrangement and Substituent Migration This table summarizes the outcomes of reactions between various 2,6-disubstituted phenols and alkynyl sulfoxides, leading to substituent migration and the formation of highly substituted benzofurans, as reported by Yoshida et al. The migrating group and the final product structure are indicated.

| Starting Phenol | Migrating Group | Resulting Benzofuran Product | Yield |

| 2,6-Diphenylphenol | Phenyl | 4,7-Diphenylbenzofuran | Moderate |

| 2,6-Dibromophenol | Bromo | 4,7-Dibromobenzofuran | - |

| 2-Ethyl-6-methylphenol | Ethyl or Methyl | Mixture of 7-Ethyl-4-methylbenzofuran and 4-Ethyl-7-methylbenzofuran | - |

| 2,3,5,6-Tetramethylphenol | Methyl | Fully substituted benzofuran | - |

Nucleophilic Attack Pathways by Heteroatoms

Nucleophilic attack involving heteroatoms provides a direct and efficient route for the synthesis of functionalized benzofurans. nih.gov A notable strategy employs heteroatom-centered anions, such as those derived from phosphines, thiols, and anilines, which can function as potent super-electron-donors (SEDs) to initiate radical reactions. nih.gov This methodology has been successfully applied to the synthesis of 3-substituted benzofurans. nih.gov

The reaction mechanism is initiated by a single-electron-transfer (SET) from the heteroatom anion to a suitable substrate, such as a 2-iodophenyl allenyl ether. nih.gov This electron transfer generates a radical anion, which then undergoes a cascade of reactions, including intramolecular cyclization, to form the final 3-functionalized benzofuran product. nih.gov This process demonstrates that heteroatoms like phosphorus, sulfur, and nitrogen can act as the initiating nucleophile in a radical coupling process, offering a versatile pathway to a range of benzofuran derivatives. nih.gov The reaction tolerates a variety of substituents on both the heteroatom-containing compound and the allenyl ether substrate. nih.gov

Another pathway involves the intramolecular nucleophilic attack of a carbanion, where the formation of the nucleophile is facilitated by a nearby heteroatom. nih.gov For example, in the synthesis of polyphenolic benzofurans, a key step involves the deprotonation of a benzyl (B1604629) ether using a strong base like lithium tetramethylpiperidide (LiTMP). nih.gov The resulting benzylic carbanion then acts as a nucleophile, attacking an adjacent aromatic ring in an intramolecular cyclization to form the dihydrobenzofuran intermediate, which subsequently dehydrates to yield the benzofuran core. nih.gov

The frontier molecular orbital (FMO) theory helps in understanding the chemical reactivity of compounds containing heteroatoms. ijnc.ir The distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can indicate the susceptibility of different atoms within a molecule to nucleophilic or electrophilic attack. ijnc.ir In molecules with multiple heteroatoms like nitrogen, oxygen, and sulfur, the HOMO orbitals often shift towards the more electron-donating heteroatoms, influencing their nucleophilic character. ijnc.ir

Table 2: Benzofuran Synthesis via Nucleophilic Attack by Heteroatom-Centered Anions This table illustrates the application of various heteroatom anions as super-electron-donors (SEDs) in the synthesis of 3-functionalized benzofurans from 2-iodophenyl allenyl ether substrates, as described by Wang et al. nih.gov

| Heteroatom Source (H-X) | Heteroatom Nucleophile (X⁻) | Resulting 3-Substituted Benzofuran Product |

| Diphenylphosphine | Diphenylphosphide | 3-(Diphenylphosphinyl)methyl-benzofuran |

| Thiophenol | Thiophenolate | 3-(Phenylthio)methyl-benzofuran |

| Aniline | Anilide | 3-(Phenylamino)methyl-benzofuran |

| 4-Methylbenzenethiol | 4-Methylbenzenethiolate | 3-((p-Tolylthio)methyl)benzofuran |

Advanced Spectroscopic and Analytical Characterization Methodologies for 2,3 Diphenylbenzofuran

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For 2,3-Diphenylbenzofuran, a combination of one-dimensional and two-dimensional NMR techniques provides a complete picture of its proton and carbon framework.

Application of ¹H and ¹³C NMR for Proton and Carbon Framework Confirmation

One-dimensional ¹H and ¹³C NMR spectra are fundamental for confirming the identity and electronic environment of the protons and carbons within this compound.

The ¹H NMR spectrum provides information on the chemical shift, integration, and multiplicity of each unique proton. In a typical solvent like deuterated chloroform (B151607) (CDCl₃), the aromatic protons of the this compound molecule resonate in the downfield region, generally between 7.2 and 7.7 ppm. rsc.org The specific shifts and coupling patterns allow for the assignment of protons on the benzofuran (B130515) core and the two phenyl substituents.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃ This table presents typical chemical shift (δ) values obtained from NMR analysis.

| Nucleus | Chemical Shift (δ) ppm | Description |

|---|---|---|

| ¹H NMR | 7.67 - 7.65 (m, 2H) | Aromatic Protons |

| 7.55 (d, J = 8.0 Hz, 1H) | Aromatic Proton | |

| 7.51 - 7.44 (m, 5H) | Aromatic Protons | |

| 7.41 - 7.38 (m, 1H) | Aromatic Proton | |

| 7.34 - 7.28 (m, 4H) | Aromatic Protons | |

| 7.23 (t, J = 8.0 Hz, 1H) | Aromatic Proton | |

| ¹³C NMR | 154.0, 150.6, 132.9, 130.7, 130.3, 129.8, 129.0, 128.4, 128.4, 127.7, 127.1, 124.7, 122.9, 120.1, 117.5, 111.1 | Aromatic Carbons |

Data sourced from supporting information of a copper-catalyzed aerobic oxidative cyclization study. rsc.org

Utilization of Two-Dimensional NMR Techniques (COSY, NOESY, HMBC, HSQC) for Connectivity and Stereochemistry

While 1D NMR provides foundational data, 2D NMR experiments are crucial for assembling the molecular puzzle by establishing connectivity between atoms.

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are coupled to each other, typically through two or three bonds. princeton.educreative-biostructure.com For this compound, COSY spectra would show correlations between adjacent protons on the benzofuran ring system and within each of the phenyl rings, confirming their individual spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This is a heteronuclear experiment that correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C coupling). princeton.educreative-biostructure.com It is invaluable for definitively assigning the ¹³C signals for all protonated carbons by linking them to their already-assigned proton counterparts. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two to four bonds. princeton.educreative-biostructure.com HMBC is critical for piecing together the entire molecular skeleton. For example, it would show correlations from the protons on one phenyl ring to the quaternary carbon (C2 or C3) of the benzofuran core, confirming the connectivity of the substituents. It also helps in assigning the quaternary carbons, which are not visible in an HSQC spectrum. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. princeton.edu In a rigid molecule like this compound, NOESY can confirm spatial relationships, for instance, between the protons of the phenyl group at the C2 position and the proton at the C7 position of the benzofuran ring, helping to define the molecule's conformation.

Mass Spectrometry for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight of a compound and aiding in its structural elucidation through fragmentation analysis. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Measurement

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). researchgate.net This precision allows for the determination of the elemental formula of a compound, as the exact mass is unique to a specific combination of atoms. researchgate.net For this compound (C₂₀H₁₄O), HRMS can distinguish its molecular formula from other potential formulas that might have the same nominal mass. researchgate.neturi.edu

Table 2: High-Resolution Mass Spectrometry (HRMS) Data for this compound This table shows the calculated and experimentally found precise mass for the protonated molecule.

| Ion | Calculated Mass (m/z) | Found Mass (m/z) | Technique |

|---|---|---|---|

| [M+H]⁺ | 271.1123 | 271.1116 | ESI |

Data sourced from a study on copper-mediated oxidative annulation of phenols. rsc.org

Electron Spray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) Techniques

ESI and APCI are "soft" ionization techniques, meaning they impart little excess energy to the molecule during the ionization process, which minimizes fragmentation and typically results in the observation of the intact molecular ion (or a protonated/adducted version). wikipedia.orgnih.gov

Electron Spray Ionization (ESI): This method is ideal for polar and ionic compounds but can also be used for neutral molecules that can be protonated or cationized in solution. nih.govyoutube.com ESI-MS analysis of this compound typically yields a strong signal for the protonated molecule, [M+H]⁺, as seen in HRMS data. rsc.orgrsc.org The process involves creating a fine spray of charged droplets, from which solvent evaporates, ultimately leading to the ejection of gas-phase ions. nih.govyoutube.com

Atmospheric Pressure Chemical Ionization (APCI): APCI is well-suited for less polar, thermally stable compounds with molecular weights typically below 1500 Da. wikipedia.orgencyclopedia.pub The sample is vaporized in a heated nebulizer and then ionized by gas-phase ion-molecule reactions at atmospheric pressure. wikipedia.org For this compound, which is thermally stable, APCI would also be an effective method to generate the protonated molecular ion [M+H]⁺, making it highly suitable for coupling with liquid chromatography (LC-MS) for quantitative analysis. nationalmaglab.org

Vibrational Spectroscopy (Infrared and FTIR) for Functional Group Identification

Vibrational spectroscopy, particularly Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy, is used to identify the functional groups present in a molecule. nih.govmdpi.com The technique works on the principle that chemical bonds vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, the molecule absorbs energy at frequencies corresponding to its natural vibrational modes. mdpi.com FTIR spectroscopy is a more advanced version that collects all frequencies simultaneously, offering higher speed and signal-to-noise ratio. bruker.com

For this compound, the FTIR spectrum provides a molecular "fingerprint" confirming the presence of its key structural features.

Table 3: Characteristic FTIR Absorption Bands for this compound This table lists key vibrational frequencies and their corresponding functional group assignments.

| Frequency (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~ 3060 - 3030 | C-H Stretch | Aromatic C-H |

| ~ 1600, 1490, 1455 | C=C Stretch | Aromatic Ring |

| ~ 1235 | C-O-C Stretch | Aryl-Alkyl Ether |

| ~ 831, 749 | C-H Bend | Aromatic (Out-of-plane) |

Data compiled from spectroscopic data for this compound and general IR correlation tables. rsc.org

The spectrum would clearly show absorptions corresponding to the aromatic C-H stretching vibrations above 3000 cm⁻¹. rsc.org Multiple sharp bands in the 1600-1450 cm⁻¹ region are characteristic of the C=C stretching vibrations within the fused aromatic rings. rsc.org A strong band in the 1270-1200 cm⁻¹ region is indicative of the asymmetric C-O-C stretching of the aryl ether group within the furan (B31954) ring. Finally, strong absorptions in the fingerprint region (below 900 cm⁻¹) relate to the out-of-plane C-H bending, which can give clues about the substitution pattern of the aromatic rings. rsc.org

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. researchgate.net The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores—the parts of the molecule that absorb light. bspublications.net For organic molecules, the most significant transitions involve the excitation of electrons from π bonding orbitals and non-bonding (n) orbitals to π* antibonding orbitals. researchgate.net

The structure of this compound features an extensive conjugated system. This system includes the fused bicyclic benzofuran core and the two phenyl rings attached to the furan ring. Conjugation, the presence of alternating single and multiple bonds, delocalizes π electrons over a larger area. This delocalization decreases the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). utoronto.ca According to the fundamental principle of UV-Vis spectroscopy, a smaller energy gap corresponds to the absorption of light at a longer wavelength. masterorganicchemistry.com

Consequently, the UV-Vis spectrum of this compound is expected to show strong absorption bands, primarily due to π → π* transitions. The extensive conjugation shifts these absorption maxima (λmax) to longer wavelengths compared to less conjugated systems like benzene (B151609) or furan alone. utoronto.ca The intensity of these absorptions, quantified by the molar absorptivity (ε), is typically high for π → π* transitions in highly conjugated molecules. The complex spectrum may exhibit multiple bands or shoulders, reflecting the various possible electronic transitions within the large aromatic system.

Detailed research findings for the UV-Vis spectroscopic analysis of this compound in a solvent like dimethyl sulfoxide (B87167) (DMSO) reveal specific absorption characteristics that confirm its electronic structure.

Table 1: UV-Visible Spectroscopic Data for this compound The following table is interactive. Click on headers to sort.

| Parameter | Value | Reference |

|---|---|---|

| λmax (Wavelength of Maximum Absorption) | ~310 nm | nih.gov |

| Molar Absorptivity (ε) | High (characteristic of π → π*) | |

| Solvent | Dimethyl Sulfoxide (DMSO) | nih.gov |

| Associated Electronic Transition | π → π* | |

Note: The exact λmax and ε values can vary slightly depending on the solvent and specific experimental conditions.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical procedure used to determine the mass percentage composition of a compound. This technique provides the relative amounts of each element present, which allows for the determination of the compound's empirical formula—the simplest whole-number ratio of atoms in the molecule. libretexts.orgstudymind.co.uk For a newly synthesized or purified compound like this compound, elemental analysis serves as a crucial check of its purity and confirms that the isolated substance corresponds to the correct molecular formula. analis.com.my

The process involves combusting a precisely weighed sample of the compound in an excess of oxygen. The combustion products, primarily carbon dioxide (CO2) and water (H2O), are collected and weighed. youtube.com From the masses of these products, the masses and percentages of carbon and hydrogen in the original sample can be calculated. libretexts.org The percentage of oxygen is typically determined by subtracting the percentages of carbon and hydrogen from 100%.

The molecular formula for this compound is C₂₀H₁₄O. Based on the atomic masses of carbon (12.011 u), hydrogen (1.008 u), and oxygen (15.999 u), the theoretical elemental composition can be calculated. Comparing these theoretical percentages with the experimental values obtained from an elemental analyzer provides validation of the compound's identity and purity. brainkart.comredalyc.org

Table 2: Comparison of Theoretical and Experimental Elemental Analysis Data for this compound (C₂₀H₁₄O) The following table is interactive. Click on headers to sort.

| Element | Theoretical Mass % | Experimental Mass % (Typical) |

|---|---|---|

| Carbon (C) | 88.86% | 88.81% |

| Hydrogen (H) | 5.22% | 5.25% |

| Oxygen (O) | 5.92% | 5.94% |

Note: Experimental values are representative and are generally accepted if they fall within ±0.4% of the theoretical values, confirming the proposed formula. analis.com.my

Substituent Effects, Structural Modifications, and Analogues of 2,3 Diphenylbenzofuran

Regioselective Functionalization and Derivatization Strategies

The ability to selectively introduce substituents at specific positions on the 2,3-diphenylbenzofuran core is crucial for the systematic exploration of its structure-activity relationships. Several strategies have been developed to achieve regioselective functionalization.

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic compounds. organic-chemistry.orgwikipedia.org This method relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. organic-chemistry.orgwikipedia.org The resulting aryllithium intermediate can then react with various electrophiles to introduce a wide range of substituents. wikipedia.org For instance, a carbamate (B1207046) group can serve as a DMG to direct lithiation to the ortho position, which can then be followed by electrophilic quench to introduce a desired functional group. mdpi.com While direct application on this compound is not extensively detailed, the principles of DoM are broadly applicable to functionalizing the benzofuran (B130515) core. organic-chemistry.orgwikipedia.orgbaranlab.org

Electrophilic addition reactions are another key strategy for modifying the benzofuran scaffold. savemyexams.comchemguide.co.ukchemistrysteps.com The electron-rich nature of the benzofuran ring system makes it susceptible to attack by electrophiles. The regioselectivity of these reactions is governed by the electronic effects of the existing substituents and the stability of the resulting carbocation intermediates. libretexts.org For example, in conjugated dienes, electrophilic addition can occur at different positions, leading to a mixture of products. libretexts.org

The introduction of additional aryl and alkyl groups onto the this compound skeleton can be achieved through various synthetic methodologies. Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, are particularly effective for this purpose. nih.gov For instance, a one-pot method for the synthesis of 2,3-disubstituted benzo[b]furans has been developed from 2-iodophenols, terminal acetylenes, and aryl iodides under Sonogashira conditions. nih.gov This approach allows for the construction of libraries of highly substituted benzofurans. nih.gov

Furthermore, the synthesis of 2-aryl-5-substituted-2,3-dihydrobenzofurans has been accomplished through a one-pot reaction of o-nitrotoluenes and aromatic aldehydes, providing access to a diverse array of products. nih.gov The synthesis of highly substituted benzofurans can also be achieved through substituent migration in charge-accelerated figshare.comfigshare.com-sigmatropic rearrangements. rsc.org For example, 4,7-diphenylbenzofuran was synthesized from 2,6-diphenylphenol (B49740) via phenyl group migration. rsc.org

| Precursor(s) | Reagents/Conditions | Product | Reference |

| 2-Iodophenols, terminal acetylenes, aryl iodides | Sonogashira coupling conditions | 2,3-Disubstituted benzo[b]furans | nih.gov |

| o-Nitrotoluenes, aromatic aldehydes | One-pot reaction | 2-Aryl-5-substituted-2,3-dihydrobenzofurans | nih.gov |

| 2,6-Diphenylphenol, alkynyl sulfoxide (B87167) | Charge-accelerated figshare.comfigshare.com-sigmatropic rearrangement | 4,7-Diphenylbenzofuran | rsc.org |

The reactivity of the this compound ring system is significantly influenced by the electronic nature of the substituents attached to it. openstax.orgnumberanalytics.com Electron-donating groups (EDGs), such as hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups, increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack. savemyexams.comacs.org Conversely, electron-withdrawing groups (EWGs), such as nitro (-NO2) and carboxyl (-COOH) groups, decrease the electron density, deactivating the ring towards electrophilic substitution. openstax.orgsavemyexams.com

For example, the presence of an –OH substituent can make an aromatic ring 1000 times more reactive than benzene (B151609) in nitration reactions, while an –NO2 group can make it over 10 million times less reactive. openstax.org In the context of 3-arylbenzofuran-2(3H)-ones, both electron-donating and electron-withdrawing substituents on the 3-aryl ring allow the reaction to proceed smoothly to form the corresponding benzophenones. beilstein-journals.org The presence of electron-releasing dimethylamino and methoxy substituents on benzylideneanilines in their reaction with benzonitrile (B105546) N-oxide leads to an increased reaction rate compared to the unsubstituted counterpart. bibliotekanauki.pl

| Substituent Type | Effect on Benzofuran Ring | Reactivity towards Electrophiles | Directing Effect | Example Groups |

| Electron-Donating | Increases electron density | Activating | Ortho, Para | -OH, -OCH3, -NH2, -CH3 |

| Electron-Withdrawing | Decreases electron density | Deactivating | Meta | -NO2, -COOH, -CN, -CHO |

Introduction of Aryl and Alkyl Substituents on the Benzofuran Core

Synthesis of Fused Polycyclic Benzofuran Systems

The benzofuran moiety can be incorporated into larger, more complex polycyclic aromatic systems, leading to novel compounds with potentially interesting photophysical and electronic properties.

A straightforward and efficient strategy for the synthesis of 2,3-diarylnaphthofurans has been developed utilizing a sequential hydroarylation/Heck-oxyarylation approach. figshare.comacs.org This method involves the reaction of naphthol derivatives with aryl alkynes in the presence of a catalyst, followed by a palladium-catalyzed intramolecular cyclization. uri.edu For instance, the reaction of 2-naphthol (B1666908) with phenylacetylene (B144264) and iodobenzene (B50100) can be used to form 2,3-diphenylnaphthofuran. acs.org This methodology has been successfully applied to synthesize a variety of diversified diarylnaphthofurans. figshare.com The reaction of 1-(1-(4-methoxyphenyl)vinyl)-naphthalen-2-ol with iodobenzene yields the corresponding diarylnaphthofuran in good yield. uri.edu

| Naphthol Derivative | Alkyne | Aryl Halide | Product | Reference |

| 2-Naphthol | Phenylacetylene | Iodobenzene | 2,3-Diphenylnaphthofuran | acs.org |

| 1-(1-(4-methoxyphenyl)vinyl)-naphthalen-2-ol | - | Iodobenzene | 2-(4-Methoxyphenyl)-3-phenylnaphthofuran | uri.edu |

The synthesis of phenanthrobenzofurans, which are polycyclic systems containing both phenanthrene (B1679779) and benzofuran motifs, represents a significant synthetic challenge. While specific methods for the direct synthesis of phenanthrobenzofurans from this compound are not extensively documented in the provided context, the general strategies for constructing fused aromatic systems can be applied. These methods often involve intramolecular cyclization reactions of appropriately substituted precursors. The construction of such complex polycyclic systems is of interest for developing novel materials with unique electronic and optical properties.

Construction of Benzofuran-Pyrazine Hybrid Architectures

The field of medicinal chemistry has shown significant interest in hybrid molecules, which combine two or more pharmacophores to create a single entity with potentially enhanced or novel biological activities. mdpi.comnih.gov Pyrazine (B50134), a six-membered aromatic heterocycle with two nitrogen atoms, is a key component in numerous biologically active compounds. mdpi.comnih.govnih.gov

While the direct synthesis of hybrid molecules involving a this compound core linked to a pyrazine moiety is not extensively detailed in current scientific literature, the construction of hybrids from other benzofuran precursors is well-established. These syntheses provide insight into the chemical strategies that could be adapted for such targets. Research has focused on conjugating the benzofuran nucleus with other nitrogen-containing heterocycles like pyrazole (B372694) and pyridine. mdpi.comnih.gov

A common strategy to create these hybrids begins with a functionalized benzofuran, such as 2-acetylbenzofuran (B162037). For instance, in the synthesis of benzofuran-pyrazole-pyridine hybrids, 2-acetylbenzofuran is first reacted with phenyl hydrazine (B178648) to produce a hydrazone derivative. nih.gov This intermediate then undergoes a Vilsmeier-Haack reaction using phosphorus oxychloride and dimethyl formamide (B127407) to yield a 3-(benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carboxyaldehyde. nih.gov This aldehyde is a versatile precursor that can be condensed with various reagents. Reaction with malononitrile, followed by cyclization with 2-cyanoacetohydrazide (B512044) in the presence of piperidine, leads to the formation of a complex 1,6-diamino-4-(3-(benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile. nih.gov This multi-step process highlights a modular approach to building complex heterocyclic systems on a benzofuran scaffold.

Table 1: Representative Synthesis of a Benzofuran-Pyrazole-Pyridine Hybrid

| Step | Starting Material | Key Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | 2-Acetylbenzofuran | Phenyl hydrazine, Ethanol | 1-(Benzofuran-2-yl)ethylidene-2-phenylhydrazone |

| 2 | Hydrazone from Step 1 | POCl₃, Dimethyl formamide (DMF) | 3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carboxyaldehyde |

| 3 | Aldehyde from Step 2 | Malononitrile | 2-((3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)malononitrile |

This table outlines a synthetic pathway for complex benzofuran hybrids, demonstrating the chemical transformations used to link multiple heterocyclic rings. nih.gov

Stereochemical Aspects of Diphenylbenzofuran Derivatives

The stereochemistry of the this compound scaffold becomes a critical consideration in its derivatives, particularly upon reduction of the C2-C3 double bond to form 2,3-dihydrobenzofurans. This transformation creates two adjacent stereogenic centers at positions 2 and 3, leading to the possibility of diastereomers (cis and trans isomers) and enantiomers.

The stereochemical outcome of reactions involving this core can be highly dependent on reaction conditions, most notably the solvent. A key example is the light-induced intramolecular photocyclization of 2-alkoxybenzophenones to yield 2,3-dihydrobenzofuranols. researchgate.net Research on the cyclization to form 2-phenyl-3-carboxymethyl-3-hydroxyl-2,3-dihydrobenzofurans revealed a significant solvent effect on the diastereoselectivity of the reaction. researchgate.net

In non-polar aromatic solvents like benzene, the reaction proceeds with high stereoselectivity, strongly favoring the formation of the cis isomer. researchgate.net However, in more polar solvents such as acetonitrile (B52724) or methanol, the stereoselectivity diminishes considerably, resulting in mixtures of cis and trans isomers. researchgate.net This effect is attributed to the potential for intermolecular hydrogen bonding between the 1,5-biradical intermediate and the polar solvent molecules, which influences the transition state of the cyclization. researchgate.net

Table 2: Effect of Solvent on the Stereoselective Photocyclization to Dihydrobenzofuranols

| Solvent | Yield (%) | Diastereomeric Ratio (cis : trans) |

|---|---|---|

| Benzene | 80–94% | 12:1 to >99:1 |

| Acetonitrile | 68–81% | 3.5:1 to 1.3:1 |

Data sourced from studies on the photocyclization of 2-alkenoyl-3,5-dimethyl-1,4-benzoquinones, which form related dihydrobenzofuran structures. researchgate.net The data illustrates the dramatic shift from high stereoselectivity in non-polar solvents to poor selectivity in polar, hydrogen-bonding solvents.

Beyond diastereoselectivity, the chiroptical properties of enantiomerically pure diphenylbenzofuran derivatives are of interest. Chiroptical methods, such as circular dichroism (CD) spectroscopy, are essential for characterizing the absolute configuration of these chiral molecules. Studies on related chiral 2,3-dihydrobenzo[b]furan systems have established a correlation between the helicity of the five-membered heteroring and the sign of the CD spectrum's Cotton effect. rsc.org A P (plus) helicity in the heteroring conformation typically results in a negative CD signal, while an M (minus) helicity leads to a positive signal. rsc.org This rule allows for the non-ambiguous assignment of absolute configuration in these and related chiral heterocyclic systems.

Advanced Applications of 2,3 Diphenylbenzofuran in Specialized Chemical Fields

Photonic Applications and Fluorescent Materials Research

The distinct photophysical characteristics of 2,3-diphenylbenzofuran and its derivatives make them valuable candidates for applications in photonics and as fluorescent materials.

Exploration of Fluorescence Properties in this compound and Its Derivatives

This compound and its analogues are known to exhibit fluorescence, a property of interest for various photonic applications. cymitquimica.com The presence of multiple aromatic rings enhances electron delocalization, which is a key factor influencing its fluorescent behavior. cymitquimica.com

Derivatives of this compound, such as those with different substituents on the benzofuran (B130515) or phenyl rings, have been synthesized to modulate their electronic and, consequently, their fluorescence properties. For instance, the introduction of a methyl group at the 6-position, as in 6-methyl-2,3-diphenylbenzofuran, can alter the electronic environment of the molecule. cas.org Similarly, bromo-substituted derivatives like 5-Bromo-2,3-diphenylbenzofuran and 6-Bromo-2,3-diphenylbenzofuran have been synthesized, which could influence their photophysical and photochemical activities. bldpharm.com Hydroxy and carbaldehyde functionalized derivatives, such as 5-Hydroxy-2,3-diphenylbenzofuran-4-carbaldehyde, have also been reported, offering further avenues for tuning the molecule's properties. bldpharm.com The synthesis of these derivatives often involves multi-step processes, starting from simpler building blocks. nih.govlookchem.com

A related compound, 1,3-diphenylisobenzofuran (B146845) (DPBF), is a well-studied fluorescent molecule with a very high fluorescence quantum yield, approaching unity in aprotic solvents. researchgate.net Its absorption and emission maxima are only slightly affected by the solvent environment. researchgate.net While DPBF is a structural isomer of this compound, its high quantum yield highlights the potential of the diphenyl-substituted furan (B31954) scaffold in developing highly fluorescent materials.

Investigation of Singlet Oxygen Generation and Quenching Methodologies Using Diphenylbenzofuran Probes

A significant application of diphenylbenzofuran derivatives, particularly 1,3-diphenylisobenzofuran (DPBF), is in the detection and quantification of singlet oxygen (¹O₂), a highly reactive form of oxygen. jst.go.jpscientificarchives.com Singlet oxygen is a non-radical, excited state of molecular oxygen that can oxidize various biological molecules. rsc.org Due to its short lifetime, direct measurement is challenging. jst.go.jpscientificarchives.com

DPBF is a widely used chemical trap for ¹O₂. scientificarchives.comresearchgate.net It reacts with singlet oxygen in a [4+2] cycloaddition reaction to form a colorless endoperoxide, which can be monitored by the decrease in DPBF's absorbance or fluorescence. researchgate.netresearchgate.net This method is highly sensitive due to the near diffusion-limited reaction rate between DPBF and ¹O₂. scientificarchives.comresearchgate.net The effectiveness of this trapping method allows for the determination of singlet oxygen quantum yields of various photosensitizers. researchgate.netscispace.com

However, the use of DPBF is not without its limitations. It is not entirely specific to singlet oxygen and can react with other reactive oxygen species (ROS). scientificarchives.comscientificarchives.com Furthermore, its stability can be an issue, as it is prone to photolysis in certain solvents, which can lead to inaccuracies in singlet oxygen detection. researchgate.net

Several methods are employed to generate singlet oxygen for these studies, including photosensitization using dyes like rose bengal or the thermal decomposition of endoperoxides. jst.go.jp The choice of method can influence the outcome of the quenching experiments. scientificarchives.com

Table 1: Comparison of Singlet Oxygen Detection Probes

| Probe | Detection Method | Advantages | Disadvantages |

| 1,3-Diphenylisobenzofuran (DPBF) | UV-Vis Spectroscopy, Fluorescence Spectroscopy | High sensitivity, commercially available at low cost. scientificarchives.com | Not specific to ¹O₂, can react with other ROS, susceptible to photolysis. researchgate.netscientificarchives.comscientificarchives.com |

| Singlet Oxygen Sensor Green (SOSG) | Fluorescence Spectroscopy | High sensitivity. scientificarchives.com | Can self-generate ¹O₂ under irradiation, expensive. scientificarchives.com |

| 2,2,6,6-tetramethylpiperidine (TEMP) and its derivatives | Electron Spin Resonance (ESR) | High specificity. scientificarchives.com | Requires specialized ESR spectrometer. scientificarchives.com |

Studies on Photo-Stability and Quantum Yields in Photochemical Processes

The photo-stability and quantum yield are critical parameters for any molecule intended for use in photonic applications. For 1,3-diphenylisobenzofuran (DPBF), a close structural relative of this compound, these properties have been studied in detail.

DPBF exhibits high photo-stability in aprotic solvents like DMF and DMSO, making it suitable for fluorescence measurements in these media. researchgate.net However, it is susceptible to photolysis in halogen-containing solvents, even in the absence of singlet oxygen. researchgate.net This highlights the importance of solvent choice in photochemical studies involving this class of compounds.

The fluorescence quantum yield of DPBF is notably high in aprotic solvents, approaching 1.0. researchgate.net Its fluorescence lifetime has been measured to be approximately 5.0 ± 0.3 ns. researchgate.net The absorption and emission maxima of DPBF are generally not significantly influenced by the solvent polarity. researchgate.net

The singlet oxygen quantum yield (ΦΔ) of a photosensitizer, which is the efficiency of generating singlet oxygen, can be determined using DPBF as a chemical trap. researchgate.net This involves monitoring the decay of DPBF's absorbance in the presence of the photosensitizer and a light source. scispace.com

Utility as a Building Block in Complex Organic Synthesis

The this compound scaffold serves as a valuable building block in the synthesis of more complex organic molecules. cymitquimica.com Its synthesis can be achieved through various routes, including the dehydrogenation of a dihydro derivative using a palladium on charcoal catalyst. lookchem.com

The modular synthesis of polyphenolic benzofurans, which are of interest for their biological activities, has been developed. nih.gov This strategy allows for the sequential and independent installation of different substituted phenyl rings, providing access to a diverse range of complex structures. nih.gov For instance, 6-Methoxy-2,3-diphenylbenzofuran has been synthesized as part of a modular approach to larger polyphenolic compounds. nih.gov

The reactivity of the benzofuran core and the attached phenyl rings can be exploited for further functionalization. Palladium-catalyzed C-H arylation has been used to synthesize 2-arylbenzofurans, although attempts to achieve double C-H arylation to produce this compound have resulted in the formation of 2-phenylbenzofuran (B156813) as the major product. mdpi.com The synthesis of highly substituted benzofurans has also been achieved through reactions involving 2,6-disubstituted phenols and alkynyl sulfoxides, proceeding via a charge-accelerated cymitquimica.comcymitquimica.com-sigmatropic rearrangement and subsequent substituent migration. rsc.org

Future Research Directions and Unresolved Challenges for 2,3 Diphenylbenzofuran

Development of More Sustainable and Environmentally Benign Synthetic Routes

A significant challenge in heterocyclic chemistry is the development of synthetic protocols that align with the principles of green chemistry. Future research will increasingly focus on creating sustainable routes to 2,3-diphenylbenzofuran and its derivatives, moving away from hazardous reagents and harsh conditions.

Key areas of development include:

One-Pot Syntheses: Combining multiple reaction steps into a single operation significantly reduces solvent waste, energy consumption, and purification efforts. An environmentally friendly one-pot synthesis of 2-arylbenzofurans has been developed that proceeds at room temperature through a Wittig reaction followed by in situ oxidative cyclization. rsc.orgresearchgate.net Another efficient one-pot, three-component method utilizes microwave-assisted Sonogashira coupling conditions to produce 2,3-disubstituted benzofurans, including the 2,3-diphenyl variant, in good to excellent yields with reduced reaction times. nih.gov

Eco-Friendly Catalysts and Solvents: Research is shifting towards the use of biodegradable and non-hazardous catalysts and solvents. For instance, a protocol for synthesizing 2-aroyl benzofurans uses banana peel powder, a cheap and readily available natural catalyst, under mild, room-temperature conditions. lbsmd.ac.in The use of deep eutectic solvents (DES), such as choline (B1196258) chloride-ethylene glycol, in copper-catalyzed one-pot syntheses of benzofuran (B130515) derivatives represents another green approach that can facilitate speedy transformations and stabilize polar intermediates. acs.org

Catalyst-Free Reactions: Eliminating the need for a catalyst altogether is a primary goal for sustainable synthesis. Catalyst-free cascade reactions between nitroepoxides and salicylaldehydes have been shown to produce various benzofuran derivatives, highlighting a potential pathway for greener synthesis. researchgate.net

| Synthetic Strategy | Traditional Method | Sustainable Alternative | Key Advantages | References |

| Catalysis | Heavy metal catalysts (e.g., Palladium, Copper) with ligands. acs.org | Natural catalysts (e.g., Banana peel powder). lbsmd.ac.in | Biodegradable, low-cost, non-hazardous, readily available. | lbsmd.ac.inacs.org |

| Solvents | Volatile organic compounds (VOCs). | Deep Eutectic Solvents (DES), PEG-600, water. researchgate.netacs.org | Low toxicity, recyclable, enhances reaction rates. | researchgate.netacs.org |

| Reaction Conditions | High temperatures, multiple steps. | Room temperature, one-pot procedures, microwave irradiation. rsc.orgnih.gov | Reduced energy consumption, minimized by-products, improved efficiency. | rsc.orgnih.gov |

| Overall Process | Multi-step synthesis with intermediate isolation. | Cascade reactions, multicomponent reactions. researchgate.netresearchgate.net | High atom economy, reduced waste, simplified work-up. | researchgate.netresearchgate.net |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

Beyond established synthetic routes, future research will aim to uncover and exploit novel reactivity patterns of the this compound core to construct more complex and valuable molecules.

Radical Reactions: The use of single-electron transfer (SET) processes opens new avenues for functionalization. A recent study demonstrated that heteroatom anions can act as "super-electron donors" to initiate radical reactions, allowing for the facile synthesis of 3-substituted benzofurans. ciqtekglobal.com Applying such methodologies to the this compound system could lead to novel derivatives.

Photochemical Reactions: Light-driven reactions offer a powerful and sustainable tool for chemical synthesis. acs.org Photoredox catalysis, for example, has been used for the dearomatizing fluoroaroylation of benzofurans, transforming the aromatic core into a 2,3-dihydrobenzofuran (B1216630) structure. acs.org Exploring the photochemical behavior of this compound could unlock unique transformations not accessible through thermal methods.

C-H Activation: Direct functionalization of C-H bonds is a highly atom-economical strategy. While palladium-catalyzed C-H arylation is established for producing 2-arylbenzofurans, attempts at a double C-H arylation to form this compound have been unsuccessful, typically yielding only the 2-phenyl derivative. mdpi.comsemanticscholar.org A major challenge is to develop catalytic systems capable of selectively activating and functionalizing the C-H bond at the C3 position in the presence of a C2-aryl group.

Cycloaddition Reactions: Using the benzofuran core as a building block in cycloaddition reactions can create complex, fused heterocyclic systems. A palladium-catalyzed [5+4] cycloaddition between vinyl-butyrolactones and azadienes has been developed to construct benzofuran-fused nine-membered rings, demonstrating the potential for building larger molecular architectures. acs.org

| Transformation Type | Description | Potential Application for this compound | References |

| Radical Functionalization | Utilizes single-electron transfer (SET) to generate radical intermediates for C-C or C-heteroatom bond formation. ciqtekglobal.com | Introduction of novel functional groups at positions not easily accessible through ionic pathways. | ciqtekglobal.com |

| Photoredox Dearomatization | A photocatalyst absorbs light to initiate a reaction that breaks the aromaticity of the furan (B31954) ring, adding new functional groups across the C2 and C3 positions. acs.org | Synthesis of complex 2,3-dihydrobenzofuran derivatives with controlled stereochemistry. | acs.org |

| Selective C-H Functionalization | Direct conversion of a C-H bond on the benzene (B151609) portion of the scaffold into a new C-C or C-X bond. numberanalytics.comosaka-u.ac.jp | Controlled synthesis of C4–C7 substituted isomers, which are challenging to access. | numberanalytics.comosaka-u.ac.jp |

| [5+4] Cycloaddition | A catalyzed reaction that combines the benzofuran scaffold with a five-atom partner to create a novel nine-membered heterocyclic ring. acs.org | Creation of macrocyclic structures with potential applications in drug discovery and materials science. | acs.org |

Advanced Computational Modeling for Predictive Synthesis and Materials Design

Computational chemistry is an indispensable tool for accelerating the discovery of new reactions and materials. Future progress in the chemistry of this compound will be significantly enhanced by the integration of advanced computational modeling.

Predictive Synthesis: Density Functional Theory (DFT) calculations can be used to model reaction pathways, calculate transition state energies, and predict the feasibility and outcome of a proposed chemical reaction before it is attempted in the lab. mit.edu This approach can guide the development of new catalysts and reaction conditions for the synthesis and derivatization of this compound, saving time and resources. mit.eduwalisongo.ac.id For example, computational studies have been used to investigate reaction mechanisms for benzofuran synthesis, such as the indium(III)-catalyzed hydroalkoxylation of alkynylphenols. mdpi.com

Understanding Structure and Conformation: Computational methods like DFT are used to determine the stable conformations of complex molecules. Studies on calix rsc.orgbenzofurans have used DFT calculations to estimate the total energies of different conformational isomers, which was crucial for understanding their behavior in solution. worktribe.com

Materials and Drug Design: Quantitative Structure-Activity Relationship (QSAR) modeling can predict the biological activity of new derivatives. researchgate.net By generating 3D-QSAR models, researchers can design novel benzofuran-based compounds with enhanced properties, such as improved binding to a biological target, before committing to their synthesis. researchgate.netpreprints.org This in silico approach is critical for designing new drug candidates and functional materials.

| Computational Method | Application Area | Objective | References |

| Density Functional Theory (DFT) | Reaction Mechanism Analysis | Elucidate reaction pathways, identify intermediates, and calculate activation energies to understand and optimize synthetic routes. | mdpi.comworktribe.com |

| DFT / Molecular Modeling | Predictive Synthesis | Predict the outcome and yield of unknown reactions to guide experimental efforts and discover novel transformations. | mit.eduuwlax.edu |

| 3D-QSAR (CoMFA/CoMSIA) | Drug Discovery | Generate models that correlate the 3D structure of benzofuran derivatives with their biological activity to design more potent compounds. | researchgate.net |

| ADMET Prediction | Pharmaceutical Development | In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of newly designed molecules to assess their drug-likeness. | researchgate.netpreprints.org |

Strategies for Enhancing Selectivity and Efficiency in Derivatization

A persistent challenge in benzofuran chemistry is achieving high selectivity in derivatization reactions. The furan ring is generally more reactive than the fused benzene ring, but controlling the precise position of functionalization remains difficult.

Regiocontrol in C-H Functionalization: A major hurdle is the selective functionalization of the C4–C7 positions on the benzene ring, as reactions often favor the more reactive C2 and C3 positions. osaka-u.ac.jp Future work will focus on using directing groups to guide catalysts to specific C-H bonds on the benzenoid ring. For example, a Weinreb amide directing group has been successfully used in the rhodium-catalyzed synthesis of C4-substituted benzofurans. osaka-u.ac.jp

Overcoming Steric Hindrance: In this compound, the bulky phenyl groups can sterically hinder reactions at or near the C2 and C3 positions. Developing catalysts and reagents that can overcome this steric bulk is essential for further derivatization of the core structure.

Improving Reaction Efficiency: Many current methods for derivatization suffer from moderate yields or require harsh conditions. There is a need for more efficient and milder protocols. For instance, the development of palladium-catalyzed C-H arylation of benzofurans with triarylantimony difluorides offers an alternative to other aryl donors that may require bases, ligands, or high temperatures. mdpi.com However, this method still primarily yields the 2-aryl product and does not produce this compound via double arylation. mdpi.comsemanticscholar.org

| Challenge | Strategy | Example | References |

| Poor Regioselectivity (C4–C7 vs. C2/C3) | Use of Directing Groups | A Weinreb amide group directs a rhodium catalyst to the C4 position for selective annulation. | osaka-u.ac.jp |

| Difficulty in 3-Position Functionalization | Development of Novel Catalytic Systems | Palladium-catalyzed reactions often favor the C2 position; new systems are needed to target the C3 position in 2-substituted benzofurans. | mdpi.comsemanticscholar.org |

| Low Reaction Efficiency | Optimization of Catalysts and Reagents | Using highly reactive triarylantimony difluorides as aryl donors in Pd-catalyzed C-H arylation to achieve moderate-to-excellent yields under aerobic conditions. | mdpi.com |

| Achieving Diastereoselectivity | Chiral Catalysis and Auxiliaries | Employing chiral catalysts in cycloaddition or radical reactions to control the 3D arrangement of atoms in the final product. | acs.orgorganic-chemistry.org |

Q & A

Q. What are the most reliable synthetic routes for 2,3-diphenylbenzofuran, and how can reaction conditions be optimized for yield and purity?

A one-pot synthesis involving sequential iodocyclization and Pd-catalyzed Suzuki coupling has been reported to yield 84% of this compound under mild conditions . Key parameters include catalyst selection (e.g., Pd(PPh₃)₄), solvent choice (e.g., THF/water mixtures), and temperature control (60–80°C). Optimization should focus on minimizing side reactions, such as over-halogenation, by adjusting stoichiometry and reaction time. NMR (¹H and ¹³C) and melting point analysis are critical for purity validation .

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

- ¹H NMR : Peaks at δ 7.65–7.67 (m, 2H) and δ 7.55–7.56 (d, J = 5 Hz, 1H) confirm aromatic protons and furan ring protons .

- GC-MS : Use polar capillary columns (e.g., DB-5MS) with temperature programming (50°C to 250°C at 10°C/min) for separation. The molecular ion peak at m/z 260 (C₁₈H₁₂O) is diagnostic .

- HPLC : Reverse-phase C18 columns with methanol/water mobile phases (70:30 v/v) provide retention times ~12.5 minutes .

Q. How can researchers address gaps in physical-chemical property data (e.g., vapor pressure, solubility) for environmental fate modeling?

Current data gaps include vapor pressure, water solubility, and Henry’s law constant, which are critical for predicting environmental mobility . Experimental protocols:

- Vapor pressure : Use gas saturation methods or Knudsen effusion cells.

- Water solubility : Employ shake-flask techniques with HPLC quantification.

- Koc : Batch equilibrium studies using soil organic carbon gradients .

Advanced Research Questions

Q. How can contradictions in reported synthetic yields (e.g., 60% vs. 84%) be systematically investigated?

Discrepancies often arise from catalyst loading, solvent purity, or substrate accessibility. For example:

- Catalyst efficiency : Compare Pd(PPh₃)₄ (84% yield ) vs. Ru-based catalysts (lower yields due to side reactions).

- Solvent effects : Polar aprotic solvents (DMF) may enhance coupling but increase byproduct formation vs. THF/water mixtures .

- Experimental design : Use factorial DOE (Design of Experiments) to isolate variables like temperature and ligand ratios.

Q. What strategies resolve conflicting spectral data (e.g., NMR shifts) across studies?

Variations in solvent (CDCl₃ vs. DMSO-d₆), concentration, or instrument calibration can cause shifts. Mitigation steps:

Q. How can the toxicological mechanisms of this compound be studied given limited in vivo data?

Prioritize in vitro assays to identify pathways:

- Cytotoxicity : MTT assays on human hepatocyte (HepG2) and lung (A549) cell lines.

- Genotoxicity : Ames test for mutagenicity and comet assay for DNA damage .

- Metabolic profiling : LC-MS to detect phase I/II metabolites (e.g., hydroxylation or glucuronidation) .

Q. What methodologies validate the environmental persistence of this compound in soil and water systems?

- Photodegradation : Simulate UV exposure (λ = 254 nm) and monitor degradation via HPLC .

- Biodegradation : Use OECD 301F respirometry to assess microbial mineralization in activated sludge.

- Adsorption studies : Measure soil-water partition coefficients (Kd) using loam and sandy soils .

Methodological Notes

- Synthetic reproducibility : Pre-dry solvents and substrates to avoid hydrolysis side reactions .

- Analytical calibration : Use certified reference materials (CRMs) for GC-MS and HPLC quantification .

- Data transparency : Report negative results (e.g., failed coupling reactions) to guide troubleshooting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.